molecular formula C21H16ClN5OS2 B11253567 3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzothiophene-2-carboxamide

Katalognummer: B11253567
Molekulargewicht: 454.0 g/mol
InChI-Schlüssel: GCHLEODQHJABLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-CHLORO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzothiophene core, a triazolothiadiazole moiety, and a phenyl group, making it a unique and potentially bioactive molecule.

Vorbereitungsmethoden

The synthesis of 3-CHLORO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzothiophene core. This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions. The triazolothiadiazole moiety is then introduced via a cyclization reaction involving hydrazonoyl halides and alkyl carbothioates or carbothioamides in the presence of triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Analyse Chemischer Reaktionen

3-CHLORO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has significant potential in various scientific research fields:

Wirkmechanismus

The mechanism of action of 3-CHLORO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The triazolothiadiazole moiety is known to inhibit certain enzymes, potentially disrupting metabolic pathways and leading to therapeutic effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other triazolothiadiazole derivatives and benzothiophene-based molecules. Compared to these, 3-CHLORO-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . Some similar compounds include:

Eigenschaften

Molekularformel

C21H16ClN5OS2

Molekulargewicht

454.0 g/mol

IUPAC-Name

3-chloro-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H16ClN5OS2/c1-2-16-24-25-21-27(16)26-20(30-21)13-9-7-12(8-10-13)11-23-19(28)18-17(22)14-5-3-4-6-15(14)29-18/h3-10H,2,11H2,1H3,(H,23,28)

InChI-Schlüssel

GCHLEODQHJABLZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=C(C5=CC=CC=C5S4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.